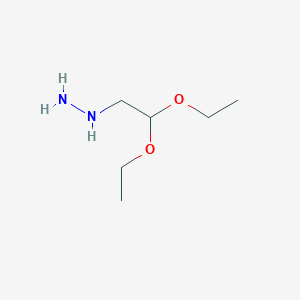
(2,2-Diethoxyethyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Diethoxyethyl)hydrazine is an organic compound with the molecular formula C6H16N2O2. It is a hydrazine derivative, characterized by the presence of two ethoxy groups attached to the ethyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Diethoxyethyl)hydrazine typically involves the reaction of ethyl vinyl ether with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
C2H5OCH=CH2+N2H4⋅H2O→C6H16N2O2
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
(2,2-Diethoxyethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reactions: Acidic or basic conditions can facilitate substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce simpler hydrazine derivatives .
Scientific Research Applications
(2,2-Diethoxyethyl)hydrazine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, pharmaceuticals, and other industrial chemicals
Mechanism of Action
The mechanism of action of (2,2-Diethoxyethyl)hydrazine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Hydrazine: A simpler hydrazine derivative with broader applications in rocket propellants and chemical synthesis.
(2,2-Dimethoxyethyl)hydrazine: Similar structure but with methoxy groups instead of ethoxy groups.
(2,2-Diethoxyethyl)amine: Similar structure but with an amine group instead of a hydrazine group.
Uniqueness
(2,2-Diethoxyethyl)hydrazine is unique due to its specific ethoxy substitution, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications in organic synthesis and potential therapeutic uses .
Properties
CAS No. |
42351-81-5 |
|---|---|
Molecular Formula |
C6H16N2O2 |
Molecular Weight |
148.2 g/mol |
IUPAC Name |
2,2-diethoxyethylhydrazine |
InChI |
InChI=1S/C6H16N2O2/c1-3-9-6(5-8-7)10-4-2/h6,8H,3-5,7H2,1-2H3 |
InChI Key |
VPXVFRMBWSDPLV-UHFFFAOYSA-N |
SMILES |
CCOC(CNN)OCC |
Canonical SMILES |
CCOC(CNN)OCC |
Key on ui other cas no. |
42351-81-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















